molecular formula C11H19N5O3 B558409 Boc-his-nhnh2 CAS No. 42002-05-1

Boc-his-nhnh2

Cat. No.: B558409
CAS No.: 42002-05-1
M. Wt: 269.3 g/mol
InChI Key: IIAZPXGGUWPKRC-QMMMGPOBSA-N
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Description

Boc-his-nhnh2, also known as Nα-tert-butoxycarbonyl-L-histidine hydrazide, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and as a protecting group for the amino group in organic synthesis. This compound is characterized by its white powder appearance and is known for its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-his-nhnh2 typically involves the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The resulting Boc-protected histidine is then reacted with hydrazine to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions: Boc-his-nhnh2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-his-nhnh2 has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Boc-his-nhnh2 involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amine. The hydrazide group can also participate in various reactions, contributing to the versatility of the compound in synthetic applications .

Comparison with Similar Compounds

    tert-Butyl carbazate: Another Boc-protected compound used in similar applications.

    Nα-Boc-L-histidine: A Boc-protected histidine without the hydrazide group.

    Boc-hydrazine: A simpler Boc-protected hydrazine compound

Uniqueness: Boc-his-nhnh2 is unique due to the presence of both the Boc-protected amino group and the hydrazide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its stability and versatility make it a valuable reagent in peptide synthesis and other synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZPXGGUWPKRC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42002-05-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-histidine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42002-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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